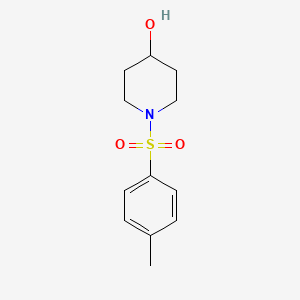

1-Tosylpiperidin-4-ol

CAS No.:

Cat. No.: VC13372507

Molecular Formula: C12H17NO3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-ol |

| Standard InChI | InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |

| Standard InChI Key | YZUGYBUVPMOLGT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Tosylpiperidin-4-ol features a piperidine ring substituted at the nitrogen atom with a 4-methylphenylsulfonyl (tosyl) group and at the 4-position with a hydroxyl group. This configuration confers both electrophilic and nucleophilic reactivity, making the compound a versatile synthon. The IUPAC name, 1-(4-methylphenyl)sulfonylpiperidin-4-ol, precisely describes this arrangement.

Key Structural Parameters:

The tosyl group enhances stability and facilitates purification due to its crystalline nature, while the hydroxyl group enables hydrogen bonding and subsequent derivatization.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of piperidin-4-ol with tosyl chloride () in dichloromethane (DCM) or chloroform, using a base such as triethylamine or pyridine to neutralize HCl byproducts .

Typical Procedure:

-

Dissolve piperidin-4-ol (1.0 equiv) in DCM.

-

Add (1.1 equiv) dropwise at 0°C under stirring.

-

Introduce triethylamine (1.2 equiv) to scavenge HCl.

-

Stir for 3–12 hours at room temperature.

-

Isolate the product via extraction and purify by recrystallization.

This method yields 1-Tosylpiperidin-4-ol in 60–85% purity, contingent on reaction conditions and workup.

Physicochemical Properties

Stability and Solubility

1-Tosylpiperidin-4-ol is stable under ambient conditions but may degrade upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:

-

Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO.

-

Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.

The compound’s LogP value (2.16) suggests moderate lipophilicity, aligning with its ability to traverse biological membranes in drug discovery contexts .

Applications in Organic Synthesis

Bromination and Halogenation

Treatment with carbon tetrabromide () and triphenylphosphine () replaces the hydroxyl group with a bromine atom, yielding 1-Tosyl-4-bromopiperidine. This intermediate is pivotal in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex heterocycles.

Triflate Formation

In the presence of triflic anhydride (), the hydroxyl group converts to a triflate (), a superior leaving group for nucleophilic substitutions . For example, this transformation enables the synthesis of aryl piperidines via palladium-catalyzed couplings .

Reaction Scheme:

Pharmacological Relevance and Derivatives

Antiviral Agents

Piperidinyl-substituted triazolo[1,5-a]pyrimidines, synthesized using 1-Tosylpiperidin-4-ol derivatives, exhibit anti-HIV-1 activity. Molecular docking studies suggest these compounds inhibit viral replication by targeting reverse transcriptase .

Antibacterial Precursors

Fluoroquinolone analogs, such as moxifloxacin impurities, incorporate modified piperidine rings derived from intermediates like 1-Tosylpiperidin-4-ol . Structural modifications at the 4-position enhance binding to bacterial DNA gyrase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume